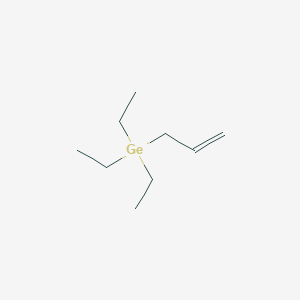

Allyltriethylgermane

Description

Properties

IUPAC Name |

triethyl(prop-2-enyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20Ge/c1-5-9-10(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBOIDRKLXQFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170792 | |

| Record name | Germanium, triethylallyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1793-90-4 | |

| Record name | Triethyl-2-propen-1-ylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1793-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium, triethylallyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001793904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium, triethylallyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of Triethyl(prop-2-en-1-yl)germane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethyl(prop-2-en-1-yl)germane, a valuable organogermanium compound. The primary synthetic route detailed herein involves the reaction of a triethylgermyl halide with an allyl Grignard reagent. This document outlines the experimental protocol, summarizes key quantitative data, and presents visual representations of the synthetic workflow.

Introduction

Triethyl(prop-2-en-1-yl)germane, also known as allyltriethylgermane, is an organometallic compound featuring a germanium atom bonded to three ethyl groups and one allyl group. Organogermanium compounds are of increasing interest in materials science and medicinal chemistry due to their unique electronic and biological properties. This guide focuses on a practical and accessible method for its preparation in a laboratory setting.

Synthetic Pathway

The most direct and commonly employed method for the synthesis of triethyl(prop-2-en-1-yl)germane is the nucleophilic substitution reaction between a triethylgermyl halide and an allyl Grignard reagent. This reaction leverages the well-established reactivity of Grignard reagents as potent carbon nucleophiles.

The overall reaction can be represented as follows:

Et₃Ge-X + CH₂=CHCH₂MgBr → Et₃Ge-CH₂CH=CH₂ + MgXBr

Where:

-

Et represents the ethyl group (-C₂H₅)

-

Ge is Germanium

-

X is a halogen (typically Cl or Br)

-

Mg is Magnesium

-

Br is Bromine

This pathway is favored due to the commercial availability of the starting materials and the generally high yields associated with Grignard reactions.

Experimental Protocol

This section provides a detailed methodology for the preparation of triethyl(prop-2-en-1-yl)germane based on established organometallic procedures.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Triethylgermyl Chloride | Et₃GeCl | 195.18 | ≥97% | Sigma-Aldrich |

| Allyl Bromide | CH₂=CHCH₂Br | 120.99 | ≥98% | Sigma-Aldrich |

| Magnesium Turnings | Mg | 24.31 | ≥99.5% | Sigma-Aldrich |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |

| Saturated Ammonium Chloride | NH₄Cl (aq) | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |

Safety Precautions: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques. Anhydrous solvents are critical for the success of the Grignard reaction. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Preparation of Allylmagnesium Bromide (Grignard Reagent)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction (the brown color will disappear upon initiation).

-

In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add the allyl bromide solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.

Synthesis of Triethyl(prop-2-en-1-yl)germane

-

Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.

-

In a separate flame-dried flask, prepare a solution of triethylgermyl chloride (1.0 equivalent) in anhydrous diethyl ether.

-

Add the triethylgermyl chloride solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by fractional distillation under reduced pressure to yield pure triethyl(prop-2-en-1-yl)germane as a colorless liquid.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Typically 70-85% | Based on analogous reactions |

| Boiling Point | Not reported, estimated ~170-180 °C (at atm. pressure) | Estimation based on similar compounds |

Spectroscopic Characterization

The structure of the synthesized triethyl(prop-2-en-1-yl)germane can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | -CH= |

| ~4.9 | m | 2H | =CH₂ |

| ~1.7 | d | 2H | Ge-CH₂- |

| ~1.0 | t | 9H | -CH₃ |

| ~0.8 | q | 6H | Ge-CH₂- (ethyl) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | -CH= |

| ~114 | =CH₂ |

| ~25 | Ge-CH₂- |

| ~9 | Ge-CH₂- (ethyl) |

| ~8 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3075 | =C-H stretch |

| ~2950, 2870 | C-H stretch (aliphatic) |

| ~1630 | C=C stretch |

| ~900 | =CH₂ out-of-plane bend |

| ~570 | Ge-C stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| [M]+ | Molecular ion peak corresponding to C₉H₂₀Ge |

| [M-29]+ | Loss of an ethyl group |

| [M-41]+ | Loss of an allyl group |

Visualizations

Synthetic Workflow

Caption: Workflow for the synthesis of triethyl(prop-2-en-1-yl)germane.

Signaling Pathway (Reaction Mechanism)

Caption: SN2-like reaction mechanism for the formation of the target compound.

Conclusion

The synthesis of triethyl(prop-2-en-1-yl)germane via the Grignard reaction is a reliable and efficient method suitable for laboratory-scale production. The protocol provided, along with the expected quantitative and spectroscopic data, serves as a comprehensive guide for researchers in the field. The unique properties of organogermanium compounds warrant further investigation, and the availability of straightforward synthetic routes is crucial for advancing this area of research.

Allyltriethylgermane: A Comprehensive Technical Guide for Researchers

CAS Number: 1793-90-4

This technical guide provides an in-depth overview of Allyltriethylgermane, a versatile organogermanium compound with emerging applications in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a summary of its properties, synthesis, and reactivity, with a focus on its utility in the formation of carbon-carbon bonds.

Chemical and Physical Properties

This compound is a colorless liquid characterized by the presence of an allyl group and three ethyl groups attached to a central germanium atom. Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 1793-90-4 | [1] |

| Molecular Formula | C₉H₂₀Ge | [1] |

| Molecular Weight | 200.86 g/mol | [1] |

| IUPAC Name | triethyl(prop-2-en-1-yl)germane | [1] |

| Synonyms | Allyltriethylgermanium, Triethylallylgermane |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 168-170 °C |

| Density | 1.018 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.457 |

Table 3: Computational Data

| Property | Value | Reference |

| XLogP3 | 3.2 | |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 202.077678 g/mol | [1] |

| Monoisotopic Mass | 202.077678 g/mol | [1] |

| Topological Polar Surface Area | 0 Ų | |

| Heavy Atom Count | 10 | |

| Complexity | 84.6 | [1] |

Synthesis of this compound

General Synthetic Approach:

The synthesis would likely involve the reaction of triethylgermanium halide (e.g., triethylgermanium bromide) with an allyl Grignard reagent (allylmagnesium bromide).

Et₃Ge-Br + CH₂=CHCH₂MgBr → Et₃Ge-CH₂CH=CH₂ + MgBr₂

Alternatively, the reaction of germanium tetrachloride with a stoichiometric amount of ethylmagnesium bromide followed by reaction with allylmagnesium bromide could be employed. Careful control of stoichiometry would be crucial to achieve the desired product.

Reactivity and Applications in Organic Synthesis

Organogermanium compounds, including this compound, are gaining attention in organic synthesis due to their unique reactivity, which is often intermediate between that of organosilanes and organostannanes.[2] this compound serves as an effective allylating agent, capable of transferring the allyl group to various electrophiles.

Chemoselective Allylation of Aldimines

A notable application of this compound is in the chemoselective allylation of aldimines in the presence of aldehydes. This reaction, promoted by a combination of boron trifluoride etherate (BF₃•OEt₂) and acetic acid (AcOH), affords homoallylic amines in high yields.[3] This selectivity is particularly valuable in complex molecule synthesis where differentiation between carbonyl and imine functionalities is required.

Experimental Protocol: General Procedure for the Chemoselective Allylation of Aldimines [3]

-

To a solution of the aldimine (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane) is added this compound (1.2 mmol).

-

The mixture is cooled to a specified temperature (e.g., -78 °C).

-

Boron trifluoride etherate (BF₃•OEt₂) (1.2 mmol) and acetic acid (AcOH) (1.2 mmol) are added sequentially.

-

The reaction is stirred at the same temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired homoallylic amine.

The following diagram illustrates the experimental workflow for this chemoselective allylation.

Caption: Workflow for the chemoselective allylation of aldimines using this compound.

Role in Drug Development and Medicinal Chemistry

While the direct application of this compound in drug development is not extensively documented, organogermanium compounds, in general, have been investigated for their potential therapeutic properties.[2] The ability of this compound to facilitate the stereoselective synthesis of complex molecules containing amine functionalities is of significant interest to medicinal chemists. Homoallylic amines are important structural motifs found in numerous biologically active compounds and natural products.

The development of novel, selective, and efficient methods for the synthesis of these structures, such as the allylation reaction described above, can accelerate the drug discovery process by enabling the rapid generation of diverse molecular libraries for biological screening. The unique reactivity profile of organogermanes may offer advantages over other organometallic reagents in terms of functional group tolerance and stereoselectivity, making them valuable tools in the synthesis of complex drug candidates.

The following diagram illustrates a conceptual relationship between this compound's reactivity and its potential contribution to the drug discovery pipeline.

Caption: Conceptual pathway from this compound to potential drug candidates.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated chemical fume hood. It is a flammable liquid and vapor. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the stereoselective allylation of imines. Its unique reactivity and chemoselectivity offer advantages in the synthesis of complex molecules, including those with potential biological activity. Further research into the applications of this and other organogermanium compounds is likely to uncover new and powerful synthetic methodologies relevant to the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Allyltriethylgermane

Disclaimer: Extensive searches of scientific databases and literature did not yield publicly available experimental ¹H and ¹³C NMR spectral data for Allyltriethylgermane. The following guide is based on predicted spectral values derived from established principles of NMR spectroscopy and data from analogous organogermanium and allyl compounds. It is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for the potential NMR characterization of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For this compound, the electronegativity of the germanium atom and the presence of the allyl group's double bond are the primary factors influencing the spectral data.

1.1. Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum of this compound would exhibit distinct signals for the allyl and triethyl moieties. The chemical shifts are referenced to a standard internal TMS (Tetramethylsilane) at 0 ppm.

| Assignment | Structure | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | CH₂=CH- | 4.80 - 5.00 | ddt | J(H1,H2-trans) ≈ 17, J(H1,H2-cis) ≈ 10, J(H1,H3) ≈ 1.5 | 2H |

| H-2 | CH₂=CH - | 5.70 - 5.90 | m | - | 1H |

| H-3 | -CH ₂-Ge | 1.60 - 1.80 | d | J(H3,H2) ≈ 8 | 2H |

| H-4 | -Ge-CH ₂-CH₃ | 0.60 - 0.80 | q | J ≈ 8 | 6H |

| H-5 | -Ge-CH₂-CH ₃ | 0.90 - 1.10 | t | J ≈ 8 | 9H |

1.2. Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR spectrum would similarly show characteristic peaks for the carbon atoms in the allyl and triethyl groups attached to the germanium atom.

| Assignment | Structure | Predicted Chemical Shift (δ, ppm) |

| C-1 | C H₂=CH- | 112 - 115 |

| C-2 | CH₂=C H- | 135 - 138 |

| C-3 | -C H₂-Ge | 20 - 23 |

| C-4 | -Ge-C H₂-CH₃ | 8 - 11 |

| C-5 | -Ge-CH₂-C H₃ | 9 - 12 |

Experimental Protocols for NMR Analysis

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, which may be an air-sensitive compound.

2.1. Sample Preparation

Given that many organometallic compounds, including organogermanium compounds, can be sensitive to air and moisture, sample preparation should ideally be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1][2][3]

-

Drying of NMR Tube: An NMR tube and cap should be thoroughly cleaned and dried in an oven at >100 °C for several hours and allowed to cool in a desiccator. For highly sensitive samples, a J. Young NMR tube is recommended.[3]

-

Solvent Selection: A dry, deuterated solvent is crucial. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices for organometallic compounds.[4][5] The solvent should be degassed to remove dissolved oxygen, which can interfere with NMR measurements.[6]

-

Sample Weighing and Dissolution: Weigh approximately 5-10 mg of this compound directly into the NMR tube under an inert atmosphere. Using a syringe, add approximately 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Sealing: Securely cap the NMR tube. If a standard cap is used, it can be wrapped with Parafilm for extra protection against atmospheric contamination.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-250 ppm is standard.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 4. scribd.com [scribd.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Physical and chemical properties of Allyltriethylgermane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyltriethylgermane (chemical formula C₉H₂₀Ge) is an organogermanium compound that holds significant potential in various fields of chemical synthesis and materials science. Its unique combination of a reactive allyl group and stabilizing ethyl substituents on a germanium center makes it a versatile reagent and building block. This document provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its stability and handling requirements. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry, drug development, and materials science.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀Ge | [1] |

| Molecular Weight | 200.9 g/mol | [1] |

| Density | 1 g/cm³ | [1] |

| Boiling Point | Not available | |

| Refractive Index | Not available | |

| CAS Number | 1793-90-4 | |

| IUPAC Name | Triethyl(prop-2-en-1-yl)germane |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic and organometallic compounds. While specific experimental spectra for this compound were not found in the conducted search, a theoretical analysis based on established principles of NMR spectroscopy can provide expected chemical shift regions for the different proton and carbon environments within the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and allyl groups attached to the germanium atom.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| **-CH₂- (Allyl, Ge-CH₂-CH=CH₂) ** | 1.5 - 1.8 | Doublet | 2H |

| -CH= (Allyl) | 5.6 - 6.0 | Multiplet | 1H |

| =CH₂ (Allyl) | 4.7 - 5.1 | Multiplet | 2H |

| -CH₂- (Ethyl, Ge-CH₂-CH₃) | 0.6 - 1.0 | Quartet | 6H |

| -CH₃ (Ethyl, Ge-CH₂-CH₃) | 0.9 - 1.2 | Triplet | 9H |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Ge-CH₂- (Allyl) | 20 - 25 |

| -CH= (Allyl) | 130 - 135 |

| =CH₂ (Allyl) | 112 - 116 |

| Ge-CH₂- (Ethyl) | 8 - 12 |

| -CH₃ (Ethyl) | 12 - 16 |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The synthesis of this compound is commonly achieved through the reaction of a triethylgermanium halide with an allyl Grignard reagent. This method provides a reliable route to the desired product.

Reaction Scheme:

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Triethylgermanium Halide: Cool the Grignard reagent solution to 0 °C. Slowly add a solution of triethylgermanium chloride (or bromide) in anhydrous diethyl ether via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Drying: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Chemoselective Allylation of Aldimines

This compound can be utilized in the chemoselective allylation of aldimines in the presence of aldehydes. This reaction is facilitated by the combined use of a Lewis acid (BF₃•OEt₂) and a Brønsted acid (AcOH), leading to the formation of homoallylic amines in high yields.[2]

Reaction Scheme:

Logical Relationship of Reagents and Products:

Caption: Reagents and product in the allylation of aldimines.

Detailed Methodology:

-

Reaction Setup: To a solution of the aldimine in a suitable solvent (e.g., dichloromethane) at -78 °C, add acetic acid (AcOH) followed by boron trifluoride diethyl etherate (BF₃•OEt₂).

-

Addition of this compound: Add this compound to the reaction mixture and stir at -78 °C for the specified reaction time.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired homoallylic amine.

Stability and Handling

Organogermanium compounds, including this compound, are generally stable under anhydrous conditions. However, they can be sensitive to moisture and strong acids.

General Handling Precautions:

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Dry Glassware: Use flame-dried or oven-dried glassware to exclude moisture.

-

Anhydrous Solvents: Employ anhydrous solvents for all reactions and transfers.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Storage:

This compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable organogermanium reagent with demonstrated utility in organic synthesis, particularly in carbon-carbon bond-forming reactions. This guide has provided a summary of its known physical and chemical properties, predicted spectroscopic data, and detailed experimental protocols for its synthesis and a key chemical transformation. While some physical data remains to be experimentally determined, the information presented here offers a solid foundation for researchers and professionals to safely and effectively utilize this compound in their work. As with any chemical reagent, adherence to proper handling and safety protocols is essential.

References

Stability and Handling of Neat Allyltriethylgermane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and handling of neat allyltriethylgermane (ATEGE), a versatile organogermanium reagent. Due to the limited availability of specific public data on ATEGE, this document combines reported information with established best practices for handling analogous organometallic compounds. All recommendations should be implemented in conjunction with a thorough, case-specific risk assessment.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value |

| Chemical Formula | C₉H₂₀Ge |

| Molecular Weight | 200.85 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 178-179 °C at 760 mmHg |

| Density | Approximately 1.03 g/cm³ at 25 °C |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene). Insoluble in water. |

Table 1: Physicochemical Properties of this compound

Stability

While specific quantitative stability data such as decomposition temperature and shelf-life are not extensively reported in the literature, the stability of this compound can be inferred from the general behavior of tetraalkylgermanes and related organogermanium compounds.

Thermal Stability: Organogermanium compounds, in general, exhibit considerable thermal stability. The Ge-C bond is relatively strong, making this compound less prone to spontaneous decomposition at ambient temperatures compared to its organotin or organolead counterparts. However, prolonged heating at elevated temperatures, especially in the presence of impurities, can lead to decomposition. It is recommended to use ATEGE at the lowest effective temperature for a given reaction.

Atmospheric Stability: The Ge-C bonds in this compound are stable to air (oxygen). Unlike many highly reactive organometallic reagents (e.g., organolithiums, Grignard reagents), ATEGE is not pyrophoric. However, as a good laboratory practice, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential slow oxidation over extended periods and to exclude moisture.

Stability to Water: this compound is expected to be stable to hydrolysis under neutral pH conditions. The Ge-C bond is generally resistant to cleavage by water. However, in the presence of acids or bases, hydrolysis may be accelerated.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.

-

Skin Protection: A lab coat should be worn to protect against accidental splashes.

Storage:

-

Store in a tightly sealed, airtight container, preferably under an inert atmosphere (nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Dispensing: For transfers of neat this compound, standard air-free techniques using syringes or cannulas are recommended to prevent the introduction of atmospheric moisture and to ensure accurate measurement.

In-depth Technical Guide: Air and Moisture Sensitivity of Allyltriethylgermane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: After a comprehensive search of available scientific literature and safety data, it has been determined that there is a significant lack of specific quantitative data and detailed experimental studies on the air and moisture sensitivity of allyltriethylgermane. General principles of organogermanium chemistry suggest a degree of stability, particularly of the germanium-carbon bond, under ambient conditions. However, without specific studies on this compound, a detailed, quantitative technical guide with experimental protocols and degradation pathways cannot be provided.

This guide, therefore, will focus on the general understanding of the stability of related organogermanium compounds, recommended handling procedures for air- and moisture-sensitive reagents, and a logical workflow for assessing the stability of a compound like this compound.

Introduction to Organogermanium Compounds and their Stability

Organogermanium compounds, characterized by a carbon-germanium bond, generally exhibit moderate stability. The reactivity of organogermanes is often intermediate between that of organosilanes and organostannanes. While the germanium-carbon (Ge-C) bond is considered relatively stable to air, other bonds within the molecule, such as germanium-hydride (Ge-H) bonds, are known to be susceptible to air oxidation.[1]

For this compound ((CH₂)₃CHGe(CH₂CH₃)₃), all germanium bonds are to carbon atoms (one allyl and three ethyl groups). This structure suggests a higher intrinsic stability towards air compared to organogermanium hydrides. However, the presence of the allyl group might introduce specific reactivity pathways not present in simple tetraalkylgermanes.

Postulated Sensitivity of this compound

While specific data is unavailable, potential reactions of this compound with air (oxygen) and moisture (water) can be postulated based on general organometallic chemistry principles.

Reaction with Atmospheric Oxygen

Direct oxidation of the Ge-C bond in tetraalkylgermanes by atmospheric oxygen at ambient temperature is generally slow. However, oxidation could potentially be initiated by factors such as light, heat, or the presence of radical initiators. The allyl group, with its reactive double bond, could also be a site for oxidation, potentially leading to the formation of various oxygenated products.

Reaction with Moisture (Hydrolysis)

The germanium-carbon bond is generally resistant to hydrolysis under neutral pH conditions. Cleavage of the Ge-C bond typically requires acidic or basic conditions. Therefore, this compound is expected to be relatively stable in the presence of neutral water. However, prolonged exposure or reaction under non-neutral pH could potentially lead to the cleavage of the allyl or ethyl groups from the germanium center, forming triethylgermanol or related species.

Recommended Handling and Storage Protocols

Given the potential for slow degradation and the general requirements for handling high-purity organometallic reagents, the following handling and storage protocols are recommended for this compound. These are based on best practices for air- and moisture-sensitive compounds.

Table 1: Recommended Handling and Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Atmosphere | Handle and store under an inert atmosphere (e.g., Argon or Nitrogen). | To minimize contact with atmospheric oxygen and moisture, preventing potential slow oxidation or hydrolysis. |

| Moisture | Use dry solvents and glassware. Avoid exposure to atmospheric moisture. | To prevent potential hydrolysis of the Ge-C bond, especially under non-neutral pH conditions. |

| Temperature | Store in a cool, dry place. | To minimize the rate of any potential degradation reactions. |

| Light | Store in an amber or opaque container. | To prevent light-initiated radical reactions or degradation. |

| Container | Store in a well-sealed container with a tight-fitting cap, preferably with a PTFE liner. | To prevent leakage and contamination from air and moisture. |

Experimental Workflow for Handling

The following diagram illustrates a general workflow for handling air- and moisture-sensitive reagents like this compound in a research setting.

Proposed Experimental Design for Stability Assessment

To address the current knowledge gap, a series of experiments could be designed to quantitatively assess the air and moisture sensitivity of this compound.

Table 2: Proposed Experiments for Stability Assessment

| Experiment | Methodology | Parameters to Measure |

| Hydrolytic Stability Study | - Incubate this compound in water at various pH values (e.g., 4, 7, 9) and temperatures (e.g., RT, 50°C).- Analyze samples at different time points using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | - Rate of disappearance of this compound.- Identification and quantification of degradation products (e.g., triethylgermanol, propene). |

| Air Stability Study | - Expose this compound to air under controlled temperature and light conditions.- Analyze samples at different time points using GC-MS and NMR spectroscopy. | - Rate of disappearance of this compound.- Identification and quantification of oxidation products. |

Logical Workflow for Stability Investigation

The following diagram outlines a logical workflow for a research project aimed at determining the air and moisture sensitivity of this compound.

Conclusion

While this compound is anticipated to have a reasonable degree of stability towards air and moisture based on the general properties of tetraalkylgermanes, the lack of specific experimental data necessitates careful handling under inert conditions. For researchers and professionals in drug development, it is crucial to either perform dedicated stability studies or to handle the compound with the precautions outlined in this guide to ensure the integrity of the material and the reproducibility of experimental results. The proposed experimental workflows provide a framework for generating the much-needed quantitative data on the stability of this compound.

References

Navigating the Purification Landscape of Organogermanium Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of organogermanium chemistry holds immense promise for therapeutic applications, with several compounds demonstrating potential as anticancer and immunomodulating agents. However, the journey from synthesis to a viable drug candidate is paved with rigorous purification challenges. Ensuring the homogeneity and purity of these compounds is paramount for accurate biological evaluation and safe clinical translation. This technical guide provides a comprehensive overview of the core purification techniques employed for organogermanium compounds, complete with detailed experimental protocols and quantitative data to aid researchers in this critical endeavor.

Core Purification Techniques

The purification of organogermanium compounds relies on a portfolio of established chemical separation techniques, each leveraging distinct physicochemical properties of the target molecule and its impurities. The primary methods include recrystallization, column chromatography, distillation, sublimation, and extraction. The selection of the most appropriate technique is dictated by the compound's physical state (solid or liquid), volatility, solubility, and the nature of the impurities.

Recrystallization: The Art of Crystalline Perfection

Recrystallization is a powerful technique for purifying solid organogermanium compounds. It relies on the principle of differential solubility of the desired compound and its impurities in a given solvent or solvent system at varying temperatures. The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals while the impurities remain in the solution.

Experimental Protocol: Purification of 2-Carboxyethylgermanium Sesquioxide (Ge-132) by Recrystallization

A widely studied organogermanium compound with immunomodulatory properties, Ge-132, can be effectively purified using a mixed-solvent recrystallization method.[1][2]

-

Dissolution: Dissolve the crude Ge-132 powder in a minimum amount of hot deionized water.

-

Solvent Addition: To the hot aqueous solution, slowly add ethanol. The ratio of ethanol to water is a critical parameter that needs to be optimized for maximum yield and purity. A common starting point is a 1:1 volume ratio.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of well-defined, pure crystals.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvents.

Data Presentation: Recrystallization of Ge-132

| Parameter | Condition | Observation/Result | Citation |

| Solvent System | Ethanol-Water | Effective for selective crystallization of Ge-132. | [1] |

| Temperature | Hot dissolution, slow cooling | Promotes the formation of high-purity crystals. | [3] |

| Purity | High | The patent claims high purity is achievable, though specific percentages are not provided. | [1] |

| Yield | Not specified | Yield is dependent on the precise solvent ratio and cooling rate. | [3] |

Column Chromatography: Separating by Adsorption

Column chromatography is a versatile technique for purifying both solid and liquid organogermanium compounds.[4][5][6] It operates on the principle of differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase percolates through it. Compounds with a higher affinity for the stationary phase travel slower, allowing for their separation from those with a lower affinity.

Experimental Protocol: General Column Chromatography for Organogermanium Compounds

-

Column Packing: A glass column is typically packed with a slurry of silica gel (a common stationary phase) in a non-polar solvent like hexane.[4]

-

Sample Loading: The crude organogermanium compound, dissolved in a minimal amount of a suitable solvent, is carefully loaded onto the top of the silica gel bed.

-

Elution: A mobile phase (eluent) is passed through the column. The polarity of the eluent is a critical parameter. A gradient of increasing polarity (e.g., from hexane to a mixture of hexane and ethyl acetate) is often employed to sequentially elute compounds with different polarities.[4]

-

Fraction Collection: The eluent is collected in fractions as it exits the column.

-

Analysis: Each fraction is analyzed (e.g., by thin-layer chromatography) to identify the fractions containing the purified organogermanium compound.

-

Solvent Removal: The solvent from the pooled pure fractions is removed under reduced pressure to yield the purified compound.

Data Presentation: Column Chromatography Parameters

| Parameter | Typical Condition | Purpose | Citation |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Adsorbent for separating compounds based on polarity. | [4] |

| Mobile Phase | Hexane/Ethyl Acetate gradient | To elute compounds with a range of polarities. | [4] |

| Flow Rate | Gravity-fed or flash (pressure-assisted) | Controls the speed of separation. | [4] |

| Purity Achieved | >95% (compound dependent) | High purity can be achieved with optimized conditions. | [7] |

| Yield | 50-90% (compound dependent) | Varies depending on the separation efficiency and the amount of material lost during the process. | [7] |

Distillation: Purification by Boiling Point

Distillation is the primary method for purifying liquid organogermanium compounds, especially those that are volatile.[8][9] It separates components of a liquid mixture based on differences in their boiling points. For compounds with close boiling points, fractional distillation is employed, which uses a fractionating column to achieve a better separation.[8][9] For heat-sensitive compounds, vacuum distillation is used to lower the boiling points.

Experimental Protocol: Fractional Distillation of Diethyl Germanium Dichloride

A patent describes the purification of diethyl germanium dichloride, a precursor in organogermanium synthesis, using fractional distillation.[10]

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

-

Heating: Heat the crude diethyl germanium dichloride in the distillation flask.

-

Fractionation: As the mixture boils, the vapor rises through the fractionating column. The component with the lower boiling point will preferentially move up the column.

-

Condensation and Collection: The vapor is then cooled in the condenser and collected in the receiving flask. The temperature at the top of the column should be monitored closely to collect fractions with specific boiling ranges.

-

Purity Analysis: The purity of the collected fractions can be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4][6]

Data Presentation: Fractional Distillation Parameters

| Parameter | Typical Condition | Significance | Citation |

| Boiling Point Difference | > 25°C for simple distillation, < 25°C for fractional distillation | Determines the type of distillation required. | [9] |

| Pressure | Atmospheric or vacuum | Vacuum is used for high-boiling or thermally sensitive compounds. | [10] |

| Purity Achieved | High (compound dependent) | Can yield very pure liquid compounds. | [10] |

| Yield | Typically high | Less material loss compared to other methods for volatile liquids. |

Sublimation and Extraction: Additional Purification Strategies

Sublimation is a niche technique applicable to solid organogermanium compounds that can transition directly from the solid to the gas phase without melting.[11] This method is particularly useful for purifying small quantities of volatile solids.

Extraction is a fundamental technique used to separate an organogermanium compound from a reaction mixture or a natural source.[12] It involves partitioning the compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of extraction depends on the compound's relative solubility in the two phases.

Quality Control and Purity Analysis

The final purity of an organogermanium compound must be rigorously assessed. Common analytical techniques for this purpose include:

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture. Chiral HPLC can be used to separate enantiomers of chiral organogermanium compounds.[13][14][15][16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile organogermanium compounds and their impurities.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis to determine purity.

-

Elemental Analysis: Determines the elemental composition of the compound, which can be compared to the theoretical values to assess purity.

Visualization of Purification Workflows

To aid in the conceptualization of the purification process, the following diagrams illustrate a general workflow and a decision-making process for selecting the appropriate technique.

Conclusion

The purification of organogermanium compounds is a critical step in their development as therapeutic agents. A thorough understanding of the principles and practical aspects of techniques such as recrystallization, column chromatography, and distillation is essential for achieving the high levels of purity required for biological and clinical studies. This guide provides a foundational framework for researchers to navigate the challenges of organogermanium purification, emphasizing the importance of methodical protocol development and rigorous purity assessment. As the field continues to evolve, the development of more efficient and scalable purification strategies will be crucial for unlocking the full therapeutic potential of this promising class of compounds.

References

- 1. CN110563756B - Organic germanium sesquioxide Ge-132 and preparation method and application thereof - Google Patents [patents.google.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. smithers.com [smithers.com]

- 5. Fractional_distillation [chemeurope.com]

- 6. birchbiotech.com [birchbiotech.com]

- 7. ymcamerica.com [ymcamerica.com]

- 8. Purification [chem.rochester.edu]

- 9. Fractional distillation - Wikipedia [en.wikipedia.org]

- 10. EP1464647B1 - Process for the preparation of germanium compounds - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

Allyltriethylgermane: A Technical Guide to Commercial Availability and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Allyltriethylgermane, a versatile organogermane reagent. The document details key physicochemical properties, a comprehensive list of current commercial suppliers with product specifications, and a representative experimental protocol for its application in the chemoselective synthesis of homoallylic amines.

Physicochemical Properties of this compound

This compound is a valuable reagent in organic synthesis, primarily utilized in allylation reactions. Its key properties are summarized below.

| Property | Value |

| CAS Number | 1793-90-4 |

| Molecular Formula | C₉H₂₀Ge |

| Molecular Weight | 200.9 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | 177-178 °C |

| Density | 1.003 g/cm³ |

Commercial Availability

This compound is readily available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| Gelest, Inc. | GEA0580 | 97% | 5g, 25g |

| abcr GmbH | On Request | On Request | On Request |

| Thermo Fisher Scientific | AC467290050 | 97% | 5g |

| Alfa Chemistry | ACM1793904 | On Request | On Request |

Synthetic Application: Chemoselective Allylation of Aldimines

A significant application of this compound is in the chemoselective allylation of aldimines, even in the presence of more reactive aldehydes. This reaction is particularly useful in the synthesis of homoallylic amines, which are important structural motifs in many biologically active compounds. The reaction proceeds efficiently with the combined use of Boron Trifluoride Etherate (BF₃•OEt₂) and Acetic Acid (AcOH).[1][2]

Reaction Pathway

The following diagram illustrates the key steps in the allylation of an aldimine with this compound.

References

- 1. Chemoselective allylation of aldimine with this compound by the combined use of BF 3 •OEt 2 and AcOH - Chemical Communications (RSC Publishing) DOI:10.1039/A907538K [pubs.rsc.org]

- 2. Chemoselective allylation of aldimine with this compound by the combined use of BF3•OEt2 and AcOH - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Key differences between allylgermanes and allylsilanes

An In-depth Technical Guide to the Core Differences Between Allylgermanes and Allylsilanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylgermanes and allylsilanes are powerful reagents in modern organic synthesis, serving as versatile allyl anion synthons for the formation of carbon-carbon bonds. While structurally similar, their reactivity profiles exhibit significant differences stemming from the distinct electronic properties of germanium and silicon. This guide provides a detailed comparative analysis of their synthesis, structural characteristics, and reactivity, with a focus on quantitative data and practical experimental considerations. Understanding these nuances is critical for reagent selection and reaction optimization in the synthesis of complex molecules, including pharmaceutical intermediates.

Synthesis of Allylgermanes and Allylsilanes

The preparation of allylsilanes is well-established, with numerous methods available. Common strategies include the transition metal-catalyzed silylation of allylic substrates or 1,3-dienes. Palladium and nickel catalysts are frequently employed for the reaction of allylic alcohols or their derivatives with silylating agents like disilanes or silylzinc reagents.[1][2] Copper-catalyzed hydrosilylation of allenes and 1,3-dienes also provides efficient routes to allylsilanes.[1][3]

The synthesis of allylgermanes can be achieved through analogous methods, such as the reaction of allyl bromide derivatives with germane reagents.[4] However, the chemistry of allylgermanes is less explored compared to their silicon counterparts.

Structural and Electronic Properties

The fundamental differences in reactivity between allylgermanes and allylsilanes are rooted in the properties of the carbon-silicon (C-Si) and carbon-germanium (C-Ge) bonds. Germanium is more electropositive and has a larger atomic radius than silicon, leading to a longer, weaker, and more polarizable C-Ge bond.[5][6] This increased metallic character of germanium enhances the electron-donating ability of the germyl group compared to the silyl group.

Table 1: Comparison of Key Physical and Bonding Properties

| Property | Carbon-Silicon (C-Si) | Carbon-Germanium (C-Ge) | Reference(s) |

| Covalent Radius (pm) | Si: 111 | Ge: 122 | [5] |

| Pauling Electronegativity | Si: 1.90 | Ge: 2.01 | [5] |

| Bond Length (pm) | ~186 | ~193 | [7] |

| Bond Dissociation Energy (kJ/mol) | ~318 | ~255 | [7] |

Comparative Reactivity in Electrophilic Allylation

Due to the weaker C-Ge bond and greater electropositivity of germanium, allylgermanes are substantially more nucleophilic and reactive than their silicon analogs. This enhanced reactivity allows allylgermane reactions to proceed under milder conditions or with weaker electrophiles where allylsilanes might be unreactive.

A quantitative comparison of their reactivity towards diarylcarbenium ions revealed that allylgermanes react significantly faster than allylsilanes.[14][15]

Table 2: Relative Reaction Rates with Diarylcarbenium Ions

| Allylmetal Compound (H₂C=CHCH₂MPh₃) | Relative Reactivity (k_rel) | Reference(s) |

| Allyltriphenylsilane (M = Si) | 1.0 | [14][15] |

| Allyltriphenylgermane (M = Ge) | 5.6 | [14][15] |

| Allyltriphenylstannane (M = Sn) | 1600 | [14][15] |

This trend clearly demonstrates the order of reactivity: Allylstannanes > Allylgermanes > Allylsilanes.

Figure 1. General mechanism for the Lewis acid-catalyzed allylation of a carbonyl electrophile.

Experimental Protocols

The following sections provide representative experimental procedures for allylation reactions.

Protocol for Hosomi-Sakurai Reaction with an Allylsilane

Materials:

-

Aldehyde (1.0 equiv)

-

Allyltrimethylsilane (1.2 equiv)

-

Titanium tetrachloride (TiCl₄) (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the aldehyde (e.g., 2.90 mmol, 1.0 equiv) in anhydrous DCM (0.1 M) is prepared in a flame-dried, round-bottom flask under a nitrogen atmosphere.

-

The solution is cooled to –78 °C using a dry ice/acetone bath.

-

TiCl₄ (1.1 equiv) is added dropwise to the stirred solution. The mixture is stirred for 5 minutes at –78 °C.

-

Allyltrimethylsilane (1.2 equiv) is then added slowly.

-

The reaction mixture is stirred at –78 °C and monitored by TLC until the starting material is consumed (typically 1-3 hours).

-

The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at –78 °C.

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with DCM (3x).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the corresponding homoallylic alcohol.

Protocol for Allylation with an Allylgermane

Due to their higher reactivity, reactions with allylgermanes can often be performed under similar or even milder conditions. The following is a general procedure based on the principles of Lewis acid-catalyzed allylations.

Materials:

-

Ketone (1.0 equiv)

-

Allyltributylgermane (1.2 equiv)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A flame-dried flask is charged with the ketone (e.g., 2.0 mmol, 1.0 equiv) and dissolved in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

-

The solution is cooled to –78 °C.

-

BF₃·OEt₂ (1.1 equiv) is added dropwise via syringe.

-

Allyltributylgermane (1.2 equiv) is added to the reaction mixture.

-

The reaction is stirred at –78 °C and its progress is monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

-

The mixture is warmed to room temperature and diluted with water. The organic layer is separated, and the aqueous phase is extracted with DCM (2x).

-

The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo.

-

The residue is purified by flash chromatography to afford the desired homoallylic alcohol.

Figure 2. A generalized workflow for performing an electrophilic allylation reaction.

Applications and Strategic Considerations

Allylsilanes are widely used in the total synthesis of complex natural products and in medicinal chemistry due to their stability, low toxicity, and predictable reactivity.[10][16] They are generally stable to air, moisture, and chromatography, making them easy to handle and purify.[17]

Allylgermanes, while less common, offer a distinct advantage in cases requiring higher nucleophilicity. Their enhanced reactivity can be harnessed to perform allylations on less reactive electrophiles or to enable reactions at lower temperatures, potentially improving the stereoselectivity of a given transformation. The choice between an allylsilane and an allylgermane is therefore a strategic one:

-

Choose Allylsilanes for: General-purpose allylations, reactions requiring high stability and ease of handling, and cost-effectiveness.

-

Choose Allylgermanes for: Reactions with sterically hindered or electronically deactivated electrophiles, or when seeking to increase reaction rates and potentially lower reaction temperatures.

Conclusion

The primary distinction between allylgermanes and allylsilanes lies in their reactivity, which is a direct consequence of the different properties of the C-Ge and C-Si bonds. Allylgermanes are more potent nucleophiles than allylsilanes due to the longer, weaker, and more polarizable carbon-germanium bond. This translates to faster reaction rates and the ability to react under milder conditions. While allylsilanes remain the workhorse for many synthetic applications due to their stability and extensive documentation, allylgermanes represent a valuable, more reactive alternative for challenging transformations encountered in research and drug development. A thorough understanding of these differences empowers chemists to select the optimal reagent to achieve their synthetic goals with greater efficiency and control.

References

- 1. Allylsilane synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. homes.nano.aau.dk [homes.nano.aau.dk]

- 7. researchgate.net [researchgate.net]

- 8. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 9. Sakurai Allylation | NROChemistry [nrochemistry.com]

- 10. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 12. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 13. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

An In-depth Technical Guide on the Electronic Effects in Substituted Allylgermanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic effects inherent in substituted allylgermanes. It delves into the fundamental principles governing these effects, including induction and hyperconjugation, and their influence on the reactivity and spectroscopic properties of this class of organogermanium compounds. This document summarizes key quantitative data from reactivity studies and spectroscopic analyses to provide a comparative framework for understanding structure-activity relationships. Detailed experimental protocols for the synthesis and analysis of allylgermanes are outlined, and conceptual diagrams are provided to illustrate key mechanistic and logical frameworks. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in leveraging the unique properties of allylgermanes.

Introduction to Electronic Effects in Organogermanium Chemistry

Organogermanium compounds, positioned between their silicon and tin analogs in Group 14, exhibit a unique balance of reactivity and stability, making them valuable reagents in organic synthesis.[1] The electronic nature of the germanium atom and its substituents plays a pivotal role in dictating the behavior of these molecules. In allylgermanes, the interaction between the germanium-carbon bond and the adjacent π-system of the allyl group gives rise to distinct electronic effects that modulate the nucleophilicity of the double bond.

The primary electronic effects at play are the inductive effect and hyperconjugation . The inductive effect arises from the difference in electronegativity between germanium and carbon, as well as the influence of substituents on the germanium atom, which is transmitted through the sigma bond framework.[2] Hyperconjugation, a stabilizing interaction, involves the delocalization of electrons from the σ(C-Ge) bond into the π* antibonding orbital of the C=C double bond. This σ-π conjugation enhances the electron density of the double bond, thereby increasing its nucleophilicity. The interplay of these effects determines the overall reactivity of substituted allylgermanes towards electrophiles.

Quantitative Analysis of Electronic Effects

The electronic influence of substituents on the reactivity of allylgermanes can be quantitatively assessed through kinetic studies and spectroscopic analysis.

Kinetic Studies: Reactivity towards Electrophiles

Kinetic investigations of the reactions of allylgermanes with electrophiles provide direct insight into the electronic effects of substituents. While comprehensive studies on a series of substituted allylgermanes are limited, valuable information can be gleaned from the reaction of unsubstituted allylgermanes with a range of substituted electrophiles.

A seminal study by Hagen and Mayr (1991) examined the kinetics of the reaction of allyltriphenylgermane with various para-substituted diarylcarbenium ions. The second-order rate constants for these reactions, determined in CH2Cl2 solution, demonstrate a clear dependence on the electronic nature of the electrophile. Electron-withdrawing groups on the diarylcarbenium ion increase its electrophilicity, leading to a faster reaction rate, while electron-donating groups have the opposite effect. This trend highlights the nucleophilic character of the allylgermane double bond.

Table 1: Second-Order Rate Constants for the Reaction of Allyltriphenylgermane with Substituted Diarylcarbenium Ions

| Substituent on Diarylcarbenium Ion (Ar) | Rate Constant (k) [M⁻¹s⁻¹] at -70 °C |

| p-OCH₃ | 1.2 x 10³ |

| p-CH₃ | 4.5 x 10³ |

| H | 1.8 x 10⁴ |

| p-Cl | 8.2 x 10⁴ |

Data sourced from Hagen and Mayr (1991).[3]

These data underscore the sensitivity of the reaction to the electronic properties of the reaction partner. A logical extension of this principle suggests that substituents on the allylgermane itself will similarly modulate its nucleophilicity and, consequently, the reaction rate. Electron-donating groups on the germanium atom are expected to increase the reaction rate, while electron-withdrawing groups will decrease it.

Spectroscopic Analysis: Probing Electronic Perturbations

NMR and IR spectroscopy are powerful tools for observing the electronic effects of substituents within a molecule.

-

73Ge NMR: The chemical shifts of the 73Ge nucleus are sensitive to the electron density around the germanium atom. Electron-withdrawing substituents on the aryl ring cause a downfield shift (deshielding) of the 73Ge resonance, while electron-donating groups lead to an upfield shift (shielding).

-

13C NMR: Similarly, the 13C chemical shifts of the carbon atoms directly attached to the germanium are influenced by the electronic nature of the substituents.

Table 2: Correlation of NMR Chemical Shifts with Hammett Constants in Aryltrimethylgermanes

| Nucleus | Substituent Position | Correlation Coefficient (r) |

| 73Ge | meta | 0.976 |

| 73Ge | para | 0.876 |

| 13C (Ge-CH₃) | meta | 0.993 |

| 13C (Ge-CH₃) | para | 0.904 |

Data sourced from Ivanova et al. (2005).[3]

These strong correlations demonstrate the utility of NMR spectroscopy in quantitatively assessing the transmission of electronic effects to the germanium center. It is highly probable that a similar trend would be observed for substituted allylgermanes, where the chemical shifts of the allylic carbons would also correlate with the electronic parameters of the substituents on the germanium atom.

Infrared spectroscopy can provide information about the electronic environment of the C=C double bond in allylgermanes. The stretching frequency of the C=C bond is sensitive to its electron density. Electron-donating groups on the germanium atom, through hyperconjugation, increase the electron density of the double bond, which is expected to lead to a slight decrease in the C=C stretching frequency. Conversely, electron-withdrawing groups would decrease the electron density, resulting in a higher stretching frequency.

While a systematic dataset for substituted allylgermanes is not available, the typical range for a non-conjugated C=C stretch is 1680-1640 cm⁻¹. Variations within this range for a series of substituted allylgermanes would provide qualitative and potentially semi-quantitative insights into the electronic effects of the substituents.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and reaction of allylgermanes. These should be adapted based on the specific substrates and reagents used.

Synthesis of Substituted Allylgermanes

A common method for the synthesis of allylgermanes is the reaction of an allyl halide with a germyl anion or a germylcuprate reagent.

Example Protocol: Synthesis of Allyltriethylgermane

-

Preparation of Triethylgermyllithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place lithium wire (2 equivalents) in anhydrous tetrahydrofuran (THF). To this, add triethylgermanium bromide (1 equivalent) dropwise at room temperature. The reaction is exothermic and the mixture will turn cloudy. Stir the reaction mixture at room temperature for 4-6 hours until the lithium is consumed and a clear, yellowish solution of triethylgermyllithium is formed.

-

Allylation: Cool the solution of triethylgermyllithium to 0 °C in an ice bath. Add allyl bromide (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Reaction with Electrophiles

The reaction of allylgermanes with electrophiles, such as aldehydes or ketones, is often catalyzed by a Lewis acid.

Example Protocol: Lewis Acid-Catalyzed Allylation of Benzaldehyde

-

Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve benzaldehyde (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Lewis Acid: To the cooled solution, add a solution of boron trifluoride etherate (BF₃·OEt₂) (1.2 equivalents) in CH₂Cl₂ dropwise. Stir the mixture for 15 minutes at -78 °C.

-

Addition of Allylgermane: Add a solution of this compound (1.1 equivalents) in CH₂Cl₂ dropwise to the reaction mixture. Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract with CH₂Cl₂ (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the corresponding homoallylic alcohol.

Visualization of Concepts

Graphviz diagrams are provided to illustrate key conceptual frameworks related to the electronic effects in substituted allylgermanes.

Caption: Interplay of electronic effects and their impact on molecular properties.

Caption: General experimental workflow for allylgermane synthesis and reaction.

Conclusion

The electronic effects of substituents in allylgermanes play a critical role in defining their chemical behavior. The synergistic or antagonistic interplay of inductive effects and hyperconjugation governs the nucleophilicity of the allylic double bond, which in turn dictates their reactivity towards a wide range of electrophiles. While a comprehensive dataset for a homologous series of substituted allylgermanes is an area ripe for further investigation, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for understanding and predicting their properties. The detailed experimental protocols and conceptual diagrams serve as a practical resource for chemists seeking to incorporate these versatile building blocks into their synthetic strategies. Further research into the quantitative structure-activity relationships of substituted allylgermanes will undoubtedly unlock new applications in organic synthesis, drug discovery, and materials science.

References

Methodological & Application

Application Notes and Protocols: Allyltriethylgermane in Lewis Acid-Catalyzed Allylations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allyltriethylgermane as a versatile reagent in Lewis acid-catalyzed allylation reactions. The protocols detailed below are aimed at providing researchers in organic synthesis and drug development with practical methodologies for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.

Introduction to this compound in Organic Synthesis

This compound is an organogermanium compound that serves as an effective allyl anion equivalent in organic synthesis. Its reactivity, often modulated by the choice of a Lewis acid catalyst, allows for the stereoselective and chemoselective allylation of a variety of electrophiles, including imines, aldehydes, ketones, and acetals. The triethylgermyl group offers a unique balance of reactivity and stability compared to its silicon and tin counterparts, making it a valuable tool in the synthetic chemist's arsenal. Lewis acid activation of the electrophile is a key step in these reactions, enhancing its reactivity towards the nucleophilic attack of the allylgermane.

Chemoselective Allylation of Aldimines

A notable application of this compound is the highly chemoselective allylation of aldimines in the presence of aldehydes. This selectivity is achieved through the synergistic use of boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid and acetic acid (AcOH) as a co-catalyst. This methodology provides a direct route to homoallylic amines, which are important building blocks in the synthesis of nitrogen-containing natural products and pharmaceuticals.[1][2]

Data Presentation: Allylation of Aldimines

| Entry | Aldehyde (R¹CHO) | Aniline (R²NH₂) | Product | Yield (%) |

| 1 | Benzaldehyde | Aniline | N-(1-phenylbut-3-enyl)aniline | 95 |

| 2 | 4-Methoxybenzaldehyde | Aniline | N-(1-(4-methoxyphenyl)but-3-enyl)aniline | 93 |

| 3 | 4-Chlorobenzaldehyde | Aniline | N-(1-(4-chlorophenyl)but-3-enyl)aniline | 96 |

| 4 | Cinnamaldehyde | Aniline | N-(1-phenylhexa-1,5-dien-3-yl)aniline | 85 |

| 5 | Cyclohexanecarboxaldehyde | Aniline | N-(1-cyclohexylbut-3-enyl)aniline | 88 |

| 6 | Heptanal | Aniline | N-(1-heptylbut-3-enyl)aniline | 82 |

Data extracted from Akiyama, T., Iwai, J., Onuma, Y., & Kagoshima, H. (1999). Chemoselective allylation of aldimine with this compound by the combined use of BF3•OEt2 and AcOH. Chemical Communications, (22), 2191-2192.

Experimental Protocol: Three-Component Synthesis of Homoallylic Amines

This protocol describes the one-pot synthesis of homoallylic amines from an aldehyde, an aniline, and this compound.

Materials:

-

Aldehyde (1.0 mmol)

-

Aniline (1.0 mmol)

-

This compound (1.2 mmol)

-

Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol)

-

Acetic acid (AcOH) (0.6 mmol)

-

Dichloromethane (CH₂Cl₂) (5 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) and aniline (1.0 mmol) in dichloromethane (5 mL) at 0 °C under a nitrogen atmosphere, add BF₃·OEt₂ (1.2 mmol).

-

Stir the mixture for 30 minutes at 0 °C to facilitate the in situ formation of the aldimine.

-

Add acetic acid (0.6 mmol) to the reaction mixture.

-

Add this compound (1.2 mmol) dropwise to the solution.

-